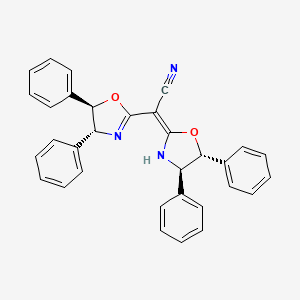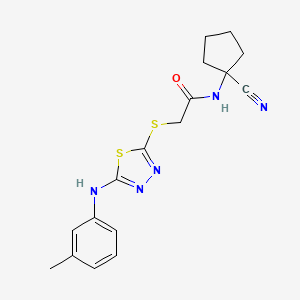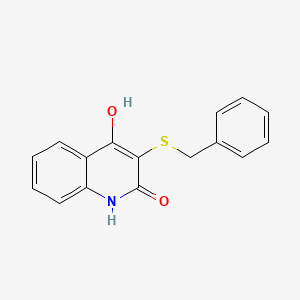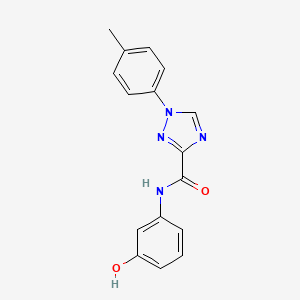
Rel-(1R,2R)-2-(3,4-dimethylphenoxy)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,2R)-2-(3,4-dimethylphenoxy)cyclohexan-1-ol is a chiral organic compound featuring a cyclohexanol core substituted with a dimethylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(3,4-dimethylphenoxy)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3,4-dimethylphenol.
Formation of the Intermediate: Cyclohexanone undergoes a nucleophilic addition reaction with 3,4-dimethylphenol in the presence of a base such as sodium hydride or potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,2R)-2-(3,4-dimethylphenoxy)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Rel-(1R,2R)-2-(3,4-dimethylphenoxy)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rel-(1R,2R)-2-(3,4-dimethylphenoxy)cyclohexan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Rel-(1R,2R)-2-(3,4-dimethylphenoxy)cyclohexan-1-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
Rel-(1R,2R)-2-(3,4-dimethylphenoxy)cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of both a hydroxyl and a dimethylphenoxy group. This combination of functional groups and stereochemistry can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H20O2 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
(1R,2R)-2-(3,4-dimethylphenoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O2/c1-10-7-8-12(9-11(10)2)16-14-6-4-3-5-13(14)15/h7-9,13-15H,3-6H2,1-2H3/t13-,14-/m1/s1 |
Clé InChI |
TVPSIDZFJVHCIA-ZIAGYGMSSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)O[C@@H]2CCCC[C@H]2O)C |
SMILES canonique |
CC1=C(C=C(C=C1)OC2CCCCC2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(benzyloxy)-N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13364818.png)
![4-Chloro-3-methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13364825.png)
![2-((3-Aminopyrazolo[1,5-a]pyridin-2-yl)oxy)ethanol hydrochloride](/img/structure/B13364840.png)

![N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364845.png)
![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-propanediol](/img/structure/B13364854.png)
![5-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13364858.png)

![6-Iodo-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13364866.png)

![(3S,4R)-4-[(2,4-difluorophenyl)amino]oxolan-3-ol](/img/structure/B13364873.png)
![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364896.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13364904.png)
